molecular formula C8H15NO2 B14015282 1,4-Dimethylpiperidine-3-carboxylic acid

1,4-Dimethylpiperidine-3-carboxylic acid

Cat. No.: B14015282
M. Wt: 157.21 g/mol
InChI Key: FZJRVRVMDOAROB-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of piperidine derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas . Another approach involves the cyclization of amino acids or their derivatives through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring is substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

1,4-Dimethylpiperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and a carboxylic acid functional group provides distinct properties compared to other piperidine derivatives.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,4-dimethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9(2)5-7(6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

FZJRVRVMDOAROB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C(=O)O)C

Origin of Product

United States

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